Neticonazole

描述

RN refers to (E)-isome

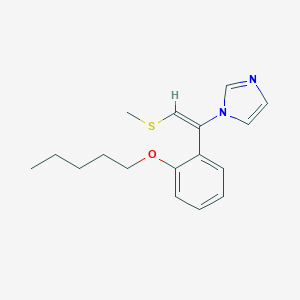

Structure

3D Structure

属性

IUPAC Name |

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOIKFDZQQLJBJ-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057633 | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130726-68-0 | |

| Record name | Neticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130726-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neticonazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130726680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neticonazole's Mechanism of Action in Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, a synthetic imidazole antifungal agent, exerts its therapeutic effect against Candida albicans by primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This in-depth technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the target enzyme, the consequential effects on cellular processes, and the methodologies employed to elucidate these actions.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, consistent with other azole antifungals, is the disruption of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3]

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

This compound specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in Candida albicans.[2][3] This enzyme is critical for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[1][2][3] The inhibitory action is achieved through the binding of the imidazole ring of this compound to the heme iron atom in the active site of the CYP51 enzyme.[2] This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.[2]

Downstream Effects

The inhibition of lanosterol 14α-demethylase by this compound leads to two significant downstream consequences:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a progressive depletion of ergosterol from the fungal cell membrane.[3] The lack of this critical component disrupts the structural integrity and fluidity of the membrane.[3]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3] These abnormal sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability and the disruption of essential membrane functions, ultimately resulting in the inhibition of fungal growth and cell death.[3]

Quantitative Data: In Vitro Activity

A comparative study on the in vitro activity of various topical antifungal agents demonstrated the potency of this compound against Candida albicans. In this study, this compound was found to be more potent than luliconazole, terbinafine, liranaftate, butenafine, amorolfine, and bifonazole against C. albicans. However, it was less potent than ketoconazole, clotrimazole, and miconazole.[4]

| Antifungal Agent | Relative Potency against Candida albicans[4] |

| Ketoconazole | More Potent than this compound |

| Clotrimazole | More Potent than this compound |

| Miconazole | More Potent than this compound |

| This compound | - |

| Luliconazole | Less Potent than this compound |

| Terbinafine | Less Potent than this compound |

| Liranaftate | Less Potent than this compound |

| Butenafine | Less Potent than this compound |

| Amorolfine | Less Potent than this compound |

| Bifonazole | Less Potent than this compound |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antifungal agents like this compound against Candida albicans.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans.

Materials:

-

Candida albicans isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound (or other antifungal agent) stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Antifungal Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for growth control and a well with medium only for sterility control.

-

Inoculation: Add the prepared C. albicans inoculum to each well.

-

Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm).

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of C. albicans CYP51.

Materials:

-

Microsomal preparations from C. albicans expressing CYP51

-

[14C]-labeled lanosterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

This compound (or other inhibitor)

-

Scintillation counter

-

Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the C. albicans microsomal preparation, the NADPH regenerating system, and a buffer solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiation of Reaction: Start the reaction by adding [14C]-lanosterol.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction of Sterols: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Separate the substrate ([14C]-lanosterol) from the demethylated products by TLC or HPLC.

-

Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control. The IC50 value can then be determined.[1]

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the changes in the sterol composition of C. albicans cells after treatment with an antifungal agent.[5][6]

Materials:

-

Candida albicans culture

-

This compound (or other antifungal agent)

-

Saponification reagent (e.g., alcoholic potassium hydroxide)

-

Organic solvent for extraction (e.g., n-heptane or hexane)

-

Derivatizing agent (e.g., BSTFA with TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5)

Procedure:

-

Cell Culture and Treatment: Grow C. albicans in a suitable broth medium to mid-log phase. Treat the culture with a sub-inhibitory concentration of this compound and incubate for several hours. Harvest the cells by centrifugation.

-

Saponification: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze sterol esters.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

-

Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times and identified based on their mass spectra.

-

Data Analysis: Compare the sterol profile of the this compound-treated cells to that of untreated control cells. Look for a decrease in the ergosterol peak and an increase in the peaks corresponding to 14α-methylated precursors like lanosterol.

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound in Candida albicans.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Workflow for sterol profile analysis using GC-MS.

References

- 1. Cytochrome P-450-dependent 14 alpha-demethylation of lanosterol in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro Antifungal Spectrum of Neticonazole Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neticonazole, an imidazole antifungal agent, represents a significant topical therapy for dermatophytosis, infections of the skin, hair, and nails caused by a group of filamentous fungi known as dermatophytes. Understanding the in vitro activity of this compound against the most common dermatophyte species is crucial for guiding clinical use, informing treatment strategies, and driving further drug development. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound against key dermatophyte pathogens, details the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.

Data Presentation: In Vitro Susceptibility of Dermatophytes to this compound

The in vitro efficacy of an antifungal agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against clinically relevant dermatophytes, as determined by standardized broth microdilution methods.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton Species

| Dermatophyte Species | Antifungal Agent | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | This compound | 10 | 0.016 - 0.063 | 0.031 | 0.063 | 0.032 |

| Luliconazole | 10 | ≤0.00012 - 0.00024 | 0.00012 | 0.00024 | 0.00014 | |

| Terbinafine | 10 | 0.00049 - 0.002 | 0.001 | 0.002 | 0.001 | |

| Ketoconazole | 10 | 0.016 - 0.063 | 0.031 | 0.063 | 0.033 | |

| Trichophyton mentagrophytes | This compound | 10 | 0.016 - 0.13 | 0.063 | 0.13 | 0.061 |

| Luliconazole | 10 | 0.00049 - 0.002 | 0.001 | 0.002 | 0.001 | |

| Terbinafine | 10 | 0.00049 - 0.002 | 0.001 | 0.002 | 0.001 | |

| Ketoconazole | 10 | 0.031 - 0.13 | 0.063 | 0.13 | 0.063 |

Data for this compound, Luliconazole, Terbinafine, and Ketoconazole against Trichophyton spp. are derived from a comparative study on the in vitro antifungal activities of luliconazole.[1]

Note on Data Availability: As of the latest literature review, comprehensive in vitro susceptibility data for this compound against Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum from large-scale comparative studies are limited. The provided data focuses on the most prevalent Trichophyton species. Further research is warranted to establish a broader antifungal spectrum for this compound against a wider range of dermatophytes.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the in vitro antifungal spectrum of this compound against dermatophytes is conducted following standardized methodologies to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is the most widely accepted technique.

Broth Microdilution Method (CLSI M38-A2)

This method involves the preparation of serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized suspension of fungal conidia. The MIC is determined after a specified incubation period.

1. Fungal Isolates and Culture Conditions:

-

Clinically isolated and identified strains of dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Microsporum gypseum, Epidermophyton floccosum) are used.

-

Isolates are subcultured on a suitable medium, such as potato dextrose agar (PDA), to ensure viability and purity.

2. Inoculum Preparation:

-

Fungal colonies are covered with sterile, preservative-free saline (0.85%).

-

The surface is gently probed with a sterile cotton swab to release conidia.

-

The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to allow heavy particles to sediment.

-

The upper suspension of conidia is collected and the turbidity is adjusted using a spectrophotometer to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.

3. Antifungal Agent Preparation:

-

This compound and other comparator antifungal agents are obtained as standard powders.

-

Stock solutions are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

4. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.

-

The plates are incubated at a controlled temperature, typically 28-30°C, for 4 to 7 days.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well.

-

The endpoint is read visually or with the aid of a spectrophotometer.

Mandatory Visualization

Mechanism of Action of this compound

This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The key target of this action is the enzyme lanosterol 14α-demethylase.

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps involved in determining the in vitro antifungal spectrum of this compound against dermatophytes using the broth microdilution method.

References

Neticonazole Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole is a topical imidazole antifungal agent effective against a broad spectrum of pathogenic fungi.[1] Its therapeutic action stems from the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1][3] While specific structure-activity relationship (SAR) studies on this compound are not extensively published, a comprehensive understanding of its SAR can be extrapolated from the well-established principles governing the broader class of imidazole antifungal agents. This guide synthesizes the known mechanistic information for this compound with the general SAR of related imidazole antifungals to provide a framework for future drug discovery and development efforts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound and other azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol. The imidazole moiety of this compound coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the binding of the natural substrate, lanosterol.[3] This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and replication.[1]

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Structure-Activity Relationship of Imidazole Antifungals

The antifungal activity of imidazole derivatives is intricately linked to their molecular structure. The general pharmacophore for this class of compounds consists of a central imidazole ring linked to a lipophilic side chain. Modifications to either of these components can significantly impact antifungal potency and spectrum.

The Imidazole Ring

The unsubstituted imidazole ring is essential for activity. The nitrogen atom at the 3-position (N-3) is believed to be the primary binding site to the heme iron of lanosterol 14α-demethylase. Alkylation or substitution on the imidazole ring generally leads to a decrease or loss of activity.

The Linker and Lipophilic Side Chain

The nature of the linker between the imidazole ring and the lipophilic side chain, as well as the composition of the side chain itself, are critical determinants of antifungal potency. In this compound, this consists of a vinyl ether linkage to a substituted phenyl ring.

-

Ether Linkage: The ether linkage provides flexibility and appropriate spatial orientation for the lipophilic group to interact with hydrophobic residues in the active site of the enzyme.

-

Aromatic Ring System: The dichlorophenyl moiety, common in many imidazole antifungals like econazole and miconazole, contributes significantly to the hydrophobic interactions within the enzyme's active site. The position and nature of substituents on the phenyl ring can influence activity. Electron-withdrawing groups, such as halogens, are often favored.

-

Additional Side Chains: The pentyloxy group in this compound further enhances its lipophilicity, which can improve its affinity for the enzyme and its ability to penetrate the fungal cell membrane.

Figure 2: Core pharmacophoric elements of imidazole antifungal agents.

Quantitative Data from Structurally Related Imidazole Antifungals

While specific quantitative SAR data for a series of this compound analogs is not publicly available, the following table summarizes the in vitro antifungal activity of structurally related imidazole derivatives against common fungal pathogens. This data serves as an illustrative example of the type of information generated in SAR studies and highlights the impact of structural modifications on antifungal potency.

| Compound/Analog | Modification | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference |

| Econazole | Dichlorophenyl and benzyl ether moieties | 0.1 - 1.0 | 0.5 - 4.0 | [2] |

| Analog 1 | Replacement of imidazole with pyrrole | > 100 | > 100 | [2] |

| Clotrimazole | Monochlorophenyl and trityl moieties | 0.03 - 1.0 | 0.12 - 8.0 | [4] |

| Analog 2 | Addition of a second chlorophenyl group | 0.06 - 0.5 | 0.25 - 4.0 | [5] |

| Miconazole | Dichlorophenyl and dichlorobenzyl ether moieties | 0.03 - 1.0 | 0.12 - 4.0 | [6] |

| (R)-(-)-Miconazole | Enantiomerically pure | 0.015 - 0.5 | 0.06 - 2.0 | [6] |

| (S)-(+)-Miconazole | Enantiomerically pure | 0.5 - 4.0 | 1.0 - 16.0 | [6] |

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are for illustrative purposes.

Experimental Protocols

The following sections detail the general experimental protocols that would be employed in the synthesis and evaluation of this compound analogs for SAR studies.

General Synthesis of 1-Substituted Imidazole Analogs

A common synthetic route to imidazole antifungal agents involves the N-alkylation of imidazole with a suitable electrophile.

Materials:

-

Imidazole

-

Substituted phenacyl bromide (or other suitable alkylating agent)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of imidazole.

-

Cool the reaction mixture back to 0 °C and add a solution of the substituted phenacyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-substituted imidazole analog.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[7][8]

Materials:

-

Yeast isolates (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

-

Antifungal stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the yeast isolate, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculate each well of the microtiter plate with the yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35 °C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. Growth can be assessed visually or spectrophotometrically.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

Materials:

-

Recombinant human or fungal lanosterol 14α-demethylase

-

Cytochrome P450 reductase

-

Lanosterol (substrate)

-

NADPH

-

Potassium phosphate buffer

-

Test compounds

-

HPLC system for analysis

Procedure:

-

Prepare a reaction mixture containing the buffer, recombinant lanosterol 14α-demethylase, and cytochrome P450 reductase.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Incubate the reaction at 37 °C for a specified time.

-

Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).

-

Extract the sterols from the reaction mixture.

-

Analyze the extracted sterols by HPLC to quantify the amount of lanosterol that has been converted to its demethylated product.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 3: General workflow for antifungal SAR studies.

Conclusion

While direct SAR studies on this compound are limited in the public domain, a robust understanding of its potential for optimization can be derived from the extensive research on other imidazole antifungal agents. The core imidazole moiety, the nature of the linker, and the lipophilicity and electronic properties of the side chains are all critical for potent inhibition of lanosterol 14α-demethylase. Future research aimed at synthesizing and evaluating novel this compound derivatives, guided by the principles outlined in this guide, could lead to the development of new antifungal agents with improved efficacy, spectrum of activity, and pharmacokinetic properties.

References

- 1. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Antibacterial and antifungal agents. IV. Synthesis and antifungal activity of econazole analogs with pyrrole structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Enantioselective synthesis and antifungal activity of optically active econazole and miconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

A Technical Guide to the Prospective Synthesis and Characterization of Novel Neticonazole Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of the synthesis and characterization of novel derivatives based on the Neticonazole scaffold. This guide, therefore, provides a technical framework for the prospective design, synthesis, and characterization of such compounds, drawing upon established methodologies for structurally related azole antifungals.

Introduction to this compound and the Rationale for Derivative Synthesis

This compound is a synthetic imidazole-based antifungal agent utilized primarily for the topical treatment of fungal skin infections.[1] Like other azole antifungals, its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, leading to increased membrane permeability and ultimately, fungal cell lysis.[1]

The persistent challenge of antifungal resistance and the need for agents with improved efficacy, broader spectrum of activity, and enhanced safety profiles necessitate the exploration of novel chemical entities. The structural modification of existing antifungal agents like this compound presents a promising strategy for the development of next-generation therapeutics. This guide outlines the core principles and methodologies for the synthesis and characterization of novel this compound derivatives.

Proposed Strategies for the Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be approached through several strategic modifications of the parent molecule. These include alterations to the pentyloxy side chain, bioisosteric replacement of the imidazole ring, and modifications to the methylthio group.

Modification of the Pentyloxy Side Chain

The lipophilic pentyloxy side chain plays a crucial role in the interaction of this compound with the fungal cell membrane. Modifications to this chain could influence the compound's pharmacokinetic and pharmacodynamic properties.

General Synthetic Approach:

-

Synthesis of Key Intermediate: The synthesis would commence with the preparation of a suitable precursor, such as a derivative of 1-(2-hydroxyphenyl)ethanone.

-

Etherification: The hydroxyl group of the precursor would be alkylated with various alkyl or aryl halides to introduce diverse side chains.

-

Introduction of the Azole Moiety: The imidazole or a bioisosteric replacement would then be introduced, followed by the installation of the methylthio group or its analogues.

Bioisosteric Replacement of the Imidazole Ring

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[2][3] The imidazole ring of this compound could be replaced with other five- or six-membered heterocycles, such as 1,2,4-triazole, thiazole, or pyridine, to potentially enhance antifungal activity or reduce off-target effects.[2][4]

General Synthetic Approach:

-

Preparation of the Core Scaffold: Synthesis of the core structure containing the desired bioisosteric replacement.

-

Coupling Reactions: Coupling of the heterocyclic core with the substituted phenyl moiety.

-

Side Chain Installation: Introduction of the pentyloxy and methylthio side chains or their analogues.

Modification of the Methylthio Group

The methylthio group can also be a target for modification. It could be replaced with other small alkylthio groups, or with bioisosteres such as an alkoxy or a halogen atom, to probe the structure-activity relationship at this position.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are critical steps in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise molecular structure of the synthesized derivatives.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[5]

Physicochemical Properties

-

Melting Point: The melting point is a key indicator of the purity of a crystalline compound.

-

Solubility: The solubility of the compounds in various solvents is determined to inform formulation development.

In Vitro Antifungal Activity Assessment

The antifungal efficacy of the newly synthesized this compound derivatives would be evaluated against a panel of clinically relevant fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of antifungal agents.[5]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Physicochemical and Yield Data for Hypothetical this compound Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| NET-D1 | C₁₈H₂₄N₂OS | 316.46 | 75 | 110-112 |

| NET-D2 | C₁₇H₂₁FN₂OS | 320.43 | 68 | 121-123 |

| NET-D3 | C₁₆H₂₀N₃OS | 314.42 | 82 | 115-117 |

Table 2: Spectroscopic Data for a Hypothetical this compound Derivative (NET-D1)

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.80 (s, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.20-7.10 (m, 2H), 6.90 (t, J=7.5 Hz, 1H), 4.05 (t, J=6.5 Hz, 2H), 2.30 (s, 3H), 1.80-1.70 (m, 2H), 1.50-1.30 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 157.0, 145.0, 135.5, 130.0, 128.5, 121.0, 118.0, 112.0, 68.0, 31.5, 29.0, 28.0, 22.5, 15.0, 14.0 |

| IR (KBr) ν (cm⁻¹) | 3100, 2950, 1600, 1500, 1250, 1100 |

| HRMS (ESI) m/z | Calculated for C₁₈H₂₅N₂OS⁺ [M+H]⁺: 317.1733, Found: 317.1730 |

Table 3: In Vitro Antifungal Activity (MIC₅₀ in µg/mL) of Hypothetical this compound Derivatives

| Compound ID | Candida albicans | Aspergillus fumigatus | Trichophyton rubrum |

| This compound | 1.50 | 3.00 | 0.75 |

| NET-D1 | 0.75 | 1.50 | 0.50 |

| NET-D2 | 1.00 | 2.00 | 0.75 |

| NET-D3 | 0.50 | 1.00 | 0.25 |

| Fluconazole | 0.50 | >64 | 8.00 |

Experimental Protocols

General Protocol for Synthesis of a Hypothetical this compound Derivative (NET-D1)

To a solution of 1-(2-(hexyloxy)phenyl)ethan-1-one (1.0 mmol) in dry tetrahydrofuran (10 mL) is added N-bromosuccinimide (1.1 mmol) and the mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in acetonitrile (10 mL) and imidazole (1.2 mmol) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed in vacuo and the residue is purified by column chromatography on silica gel to afford the desired intermediate. This intermediate is then treated with methyl methanethiosulfonate in the presence of a suitable base to yield NET-D1.

Protocol for NMR Spectroscopic Analysis

A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Protocol for Broth Microdilution MIC Assay

The in vitro antifungal activity is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates. The fungal inoculum is prepared and adjusted to the desired concentration. The microtiter plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Visualizations

Signaling Pathway: Mechanism of Action of Azole Antifungals

Experimental Workflow: Synthesis and Characterization

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

References

- 1. This compound | 130726-68-0 | FFA72668 | Biosynth [biosynth.com]

- 2. drughunter.com [drughunter.com]

- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptomic Analysis of Dermatophytes Treated with Neticonazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, an imidazole antifungal agent, is effective in the treatment of dermatophytosis. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane integrity triggers a cascade of cellular stress responses and metabolic adjustments within the dermatophyte. Understanding the global transcriptomic changes induced by this compound is paramount for elucidating its precise molecular effects, identifying potential biomarkers of susceptibility, and informing the development of novel antifungal strategies. This guide provides a comprehensive overview of the anticipated transcriptomic landscape of a dermatophyte, such as Trichophyton rubrum, following treatment with this compound. The data presented is based on the known molecular effects of closely related azole antifungals, providing a robust predictive framework for this compound's impact on dermatophyte gene expression.

Introduction

Dermatophytes, filamentous fungi that infect keratinized tissues, are a significant cause of superficial fungal infections worldwide. Azole antifungals, including the imidazole this compound, are a cornerstone of therapy. Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.[3]

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), offers a powerful lens to examine the global changes in gene expression that occur in response to antifungal treatment. While direct transcriptomic studies on this compound are not yet available, extensive research on other azoles, such as itraconazole, in dermatophytes like Trichophyton rubrum allows for a detailed prediction of the transcriptomic consequences of this compound treatment.[1] This guide synthesizes this knowledge to provide a detailed technical overview for researchers in mycology and drug development.

Predicted Transcriptomic Response to this compound

Treatment of a dermatophyte like T. rubrum with this compound is expected to induce significant changes in gene expression, primarily centered around the ergosterol biosynthesis pathway, cell stress responses, and drug efflux mechanisms.

Ergosterol Biosynthesis Pathway

A hallmark of the transcriptomic response to azole antifungals is the upregulation of genes within the ergosterol biosynthesis pathway.[1] This is a compensatory mechanism to overcome the enzymatic inhibition by the drug.

Table 1: Predicted Upregulated Genes in the Ergosterol Biosynthesis Pathway of T. rubrum Treated with this compound

| Gene | Predicted Function | Fold Change (log2) - Itraconazole Data[1] |

| ERG1 | Squalene epoxidase | 1.5 - 2.5 |

| ERG3 | C-5 sterol desaturase | 1.0 - 2.0 |

| ERG5 | C-22 sterol desaturase | 1.0 - 2.0 |

| ERG6 | C-24 sterol methyltransferase | > 2.5 |

| ERG7 | Lanosterol synthase | > 2.5 |

| ERG11 | Lanosterol 14-alpha-demethylase | > 2.5 |

| ERG24 | C-14 sterol reductase | > 2.5 |

| ERG25 | C-4 methyl sterol oxidase | > 2.5 |

| ERG26 | C-4 sterol decarboxylase | > 2.5 |

Cell Stress and Drug Efflux

The disruption of the cell membrane and the accumulation of toxic sterols induce a cellular stress response. This is reflected in the upregulation of genes involved in detoxification and drug efflux.

Table 2: Predicted Upregulated Genes Related to Cell Stress and Drug Efflux in T. rubrum Treated with this compound

| Gene | Predicted Function | Fold Change (log2) - Itraconazole Data[1] |

| HSP70 | Heat shock protein 70 | 1.5 - 2.5 |

| HSP90 | Heat shock protein 90 | 1.5 - 2.5 |

| ABC1 | ABC transporter | 1.5 - 2.5 |

| MDR2 | Multidrug resistance protein | 1.0 - 2.0 |

| CYP51A | Cytochrome P450 51A | > 2.5 |

Downregulated Genes

In response to this compound, dermatophytes are also predicted to downregulate genes involved in various metabolic processes, potentially as a means to conserve energy and redirect resources towards survival.

Table 3: Predicted Downregulated Genes in T. rubrum Treated with this compound

| Gene Category | Predicted Function | Fold Change (log2) - Itraconazole Data[1] |

| Amino acid metabolism | Biosynthesis of various amino acids | -1.0 to -2.0 |

| Carbohydrate metabolism | Glycolysis and TCA cycle components | -1.0 to -2.0 |

| Lipid metabolism (non-ergosterol) | Fatty acid biosynthesis | -1.0 to -2.0 |

| Transporter proteins | Various substrate transporters | -1.0 to -2.0 |

Experimental Protocols

A robust experimental design is critical for a successful transcriptomic analysis. The following protocol outlines a standard workflow for analyzing the transcriptomic response of a dermatophyte to this compound.

Fungal Strain and Culture Conditions

-

Strain: Trichophyton rubrum (e.g., CBS 118892).

-

Culture Medium: Sabouraud Dextrose Broth (SDB).

-

Growth Conditions: Inoculate SDB with T. rubrum conidia (1 x 10^7 conidia/mL) and incubate at 28°C for 72 hours with gentle agitation.[4]

-

This compound Treatment: Add this compound to the culture at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubate for a defined period (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

RNA Extraction and Quality Control

-

Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, QIAGEN) or a Trizol-based method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

RNA Sequencing (RNA-seq)

-

Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[5]

-

Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to a depth of at least 20 million reads per sample.[4]

Bioinformatic Analysis

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Mapping: Align the quality-filtered reads to a reference genome of T. rubrum using a splice-aware aligner such as HISAT2 or STAR.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.

-

Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Visualization of Key Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Transcriptomic Analysis

Caption: Workflow for transcriptomic analysis of dermatophytes.

Cellular Response to this compound Treatment

Caption: Logical flow of the cellular response to this compound.

Conclusion

The transcriptomic analysis of dermatophytes treated with this compound is a critical area of research for understanding its antifungal activity at a molecular level. Based on data from other azole antifungals, it is predicted that this compound treatment will lead to a significant upregulation of genes in the ergosterol biosynthesis pathway, as well as those involved in cell stress and drug efflux. Conversely, genes related to general metabolic processes are likely to be downregulated. The experimental protocols and workflows detailed in this guide provide a framework for conducting such transcriptomic studies. The insights gained from this research will be invaluable for the development of more effective and targeted antifungal therapies against dermatophytosis.

References

- 1. Transcriptional profiles of Trichophyton rubrum in response to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newer Topical Treatments in Skin and Nail Dermatophyte Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Dual RNA-Seq Analysis of Trichophyton rubrum and HaCat Keratinocyte Co-Culture Highlights Important Genes for Fungal-Host Interaction [mdpi.com]

Proteomic Response of Trichophyton rubrum to Neticonazole Exposure: A Technical Guide

Disclaimer: As of late 2025, specific proteomic studies on the effects of Neticonazole on Trichophyton rubrum are not available in the public domain. This technical guide is a synthesized projection based on the known mechanism of action of this compound, transcriptomic and proteomic data from T. rubrum's response to other azole antifungals, and established proteomic methodologies. The quantitative data presented herein is illustrative and intended to reflect expected trends.

Introduction

Trichophyton rubrum is the most prevalent dermatophyte, responsible for a majority of superficial fungal infections in humans. The emergence of antifungal resistance necessitates a deeper understanding of the molecular responses of this pathogen to antifungal agents. This compound is an imidazole antifungal agent that, like other azoles, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1]

This guide provides a comprehensive overview of the anticipated proteomic response of T. rubrum to this compound exposure. It details hypothetical quantitative proteomic data, outlines experimental protocols for such an investigation, and visualizes the key biological pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals working in mycology and antifungal drug discovery.

Predicted Quantitative Proteomic Changes in T. rubrum upon this compound Exposure

Based on studies of T. rubrum's response to other azole antifungals like itraconazole and ketoconazole, exposure to this compound is expected to induce significant changes in the fungal proteome.[2][3] The primary response is anticipated to be the upregulation of enzymes in the ergosterol biosynthesis pathway, a compensatory mechanism to overcome the drug's inhibitory effect. Additionally, proteins involved in stress responses and drug efflux are likely to be overexpressed.

Table 1: Hypothetical Upregulated Proteins in T. rubrum Exposed to this compound

| Protein (Gene) | Function | Predicted Fold Change (this compound vs. Control) |

| Lanosterol 14-alpha-demethylase (ERG11/CYP51) | Target of azole antifungals; ergosterol biosynthesis | 3.5 |

| C-24 sterol methyltransferase (ERG6) | Ergosterol biosynthesis | 2.8 |

| Squalene epoxidase (ERG1) | Ergosterol biosynthesis | 2.5 |

| C-5 sterol desaturase (ERG3) | Ergosterol biosynthesis | 2.2 |

| C-22 sterol desaturase (ERG5) | Ergosterol biosynthesis | 2.0 |

| ABC transporter (e.g., TruMDR2) | Drug efflux pump | 4.0 |

| Heat shock protein 70 (Hsp70) | Stress response, protein folding | 1.8 |

| Catalase | Oxidative stress response | 1.5 |

Table 2: Hypothetical Downregulated Proteins in T. rubrum Exposed to this compound

| Protein | Function | Predicted Fold Change (this compound vs. Control) |

| ATP synthase subunit alpha | Energy metabolism | -2.0 |

| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | -1.8 |

| Ribosomal protein S3 | Protein synthesis | -1.5 |

| Enolase | Glycolysis | -1.4 |

Experimental Protocols

The following protocols describe a potential workflow for investigating the proteomic response of T. rubrum to this compound.

Fungal Culture and this compound Treatment

-

T. rubrum Culture: Inoculate T. rubrum (e.g., ATCC 28188) in Sabouraud Dextrose Broth (SDB) and incubate at 28°C for 5-7 days to obtain a sufficient mycelial mass.

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against T. rubrum using a broth microdilution method according to CLSI M38-A2 guidelines.

-

This compound Exposure: Inoculate fresh SDB with T. rubrum mycelia and incubate until the early-log phase of growth. Add this compound to the experimental cultures at a sub-inhibitory concentration (e.g., 0.5 x MIC) to ensure cell viability for proteomic analysis. A control culture with no drug should be run in parallel. Incubate for a defined period (e.g., 24 hours).

Protein Extraction

-

Harvesting Mycelia: Harvest the mycelia from both control and this compound-treated cultures by filtration. Wash the mycelia with sterile phosphate-buffered saline (PBS).

-

Cell Lysis: Due to the robust fungal cell wall, mechanical disruption is necessary.[4] Resuspend the mycelia in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% SDS, and a protease inhibitor cocktail). Disrupt the cells using a bead beater with 0.5 mm zirconia/silica beads.

-

Protein Solubilization and Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the total protein extract. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Proteomic Analysis (Bottom-Up Approach)

-

Protein Digestion:

-

Take a standardized amount of protein (e.g., 100 µg) from each sample.

-

Reduce the disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.

-

Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

-

Digest the proteins into peptides using sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.

-

LC-MS/MS Analysis:

-

Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap mass spectrometer coupled with a nano-HPLC system).

-

Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the MS/MS spectra against a Trichophyton rubrum protein database (e.g., from UniProt) to identify peptides and proteins.

-

Perform label-free quantification (LFQ) or use isotopic labeling techniques (e.g., TMT, iTRAQ) to determine the relative abundance of proteins between the this compound-treated and control samples.

-

Perform statistical analysis to identify proteins with significant changes in expression (e.g., using a t-test with a p-value cutoff of <0.05 and a fold-change cutoff of >1.5 or <-1.5).

-

Perform functional annotation and pathway analysis of the differentially expressed proteins using databases such as Gene Ontology (GO) and KEGG.

-

Visualizations

Signaling Pathway

The primary target of this compound is the ergosterol biosynthesis pathway. The inhibition of lanosterol 14-alpha-demethylase (ERG11) is expected to cause a feedback upregulation of multiple enzymes in this pathway.

Caption: Ergosterol biosynthesis pathway in fungi and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in a quantitative proteomic analysis of T. rubrum's response to this compound.

Caption: Experimental workflow for quantitative proteomics of T. rubrum.

Conclusion

While direct experimental data on the proteomic response of Trichophyton rubrum to this compound is currently lacking, a comprehensive understanding of the mechanism of action of azole antifungals allows for a robust, hypothetical framework. The anticipated proteomic changes, centered around the upregulation of the ergosterol biosynthesis pathway and stress response proteins, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to investigate these interactions, ultimately contributing to the development of more effective antifungal strategies and a deeper understanding of drug resistance mechanisms in this important fungal pathogen.

References

- 1. This compound | 130726-68-0 | FFA72668 | Biosynth [biosynth.com]

- 2. Transcriptional Profiles of the Response to Ketoconazole and Amphotericin B in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional profiles of Trichophyton rubrum in response to itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sample preparation method for fungal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Neticonazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, an imidazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its impact on ergosterol biosynthesis and subsequent effects on membrane permeability and cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and cellular responses to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of this compound, like other azole antifungals, is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1 or Erg11p).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes.[2] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[2]

This compound competitively inhibits lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.[3] This inhibition leads to two significant consequences that compromise the fungal cell membrane:

-

Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the membrane, making it more rigid and less fluid. This change in fluidity disrupts the function of membrane-bound enzymes and transport proteins.

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterols, such as lanosterol.[3] These precursors are incorporated into the fungal membrane, where their bulky methyl group disrupts the orderly packing of phospholipids, further compromising membrane integrity.[3]

The combined effect of ergosterol depletion and the accumulation of toxic sterols leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and proliferation.[2]

Ergosterol Biosynthesis Pathway and this compound Inhibition

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Azoles (MIC in µg/mL)

| Fungus | This compound | Luliconazole | Ketoconazole | Miconazole | Clotrimazole |

| Candida albicans | < 0.031–0.13 [4] | 0.031–0.13[4] | < 0.031–0.13[4] | < 0.031–0.13[4] | < 0.031–0.13[4] |

| Trichophyton rubrum | 0.00012–0.004 [5] | ≤0.00012–0.002[4] | - | - | - |

| Trichophyton mentagrophytes | 0.00024–0.002 [5] | ≤0.00012–0.002[4] | - | - | - |

Note: Data for some comparator azoles against Trichophyton spp. were not available in the cited sources.

Impact on Ergosterol Content

Table 2: Illustrative Example of Ergosterol Reduction by Fluconazole in Candida albicans

| Fluconazole Concentration (µg/mL) | Mean Ergosterol Reduction (%) |

| 1 | 72[6] |

| 4 | 84[6] |

| 16 | 95[6] |

| 64 | 100[6] |

This table serves as an example of the expected dose-dependent reduction in ergosterol content following treatment with an azole antifungal. Similar studies are warranted for this compound to quantify its specific impact.

Disruption of Cell Membrane Permeability

The alteration of the sterol composition of the fungal cell membrane by this compound leads to a significant increase in its permeability. This can be experimentally verified by measuring the uptake of fluorescent dyes that are normally excluded from healthy cells.

While specific quantitative data on the increase in membrane permeability caused by this compound is limited, the expected outcome is an increased uptake of dyes like propidium iodide.

Cellular Stress Response: Activation of the Cell Wall Integrity (CWI) Pathway

The fungal cell responds to the membrane stress induced by this compound by activating compensatory signaling pathways, most notably the Cell Wall Integrity (CWI) pathway. This pathway is a crucial defense mechanism that helps the cell cope with damage to its cell wall and membrane.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This triggers a phosphorylation cascade involving Protein Kinase C (Pkc1) and a subsequent MAP kinase cascade, culminating in the activation of the MAP kinase Mpk1. Activated Mpk1 then translocates to the nucleus and activates transcription factors that upregulate the expression of genes involved in cell wall synthesis and remodeling. This response is an attempt by the fungus to reinforce its cell wall to compensate for the weakened cell membrane.

Cell Wall Integrity (CWI) Signaling Pathway

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% depending on the fungus and standard) compared to the drug-free control well.

Quantification of Ergosterol Content

The total cellular ergosterol content can be quantified using a spectrophotometric method.

-

Fungal Culture and Treatment: Grow the fungal cells to the mid-log phase and then expose them to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include an untreated control.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

-

Calculation of Ergosterol Content: The percentage of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm using established equations and is expressed as a percentage of the cell wet weight.[6]

For a more detailed analysis of the sterol profile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This technique allows for the separation and identification of various sterol intermediates that may accumulate due to enzyme inhibition.

Assessment of Membrane Permeability using Propidium Iodide (PI) Uptake

Increased membrane permeability can be assessed by flow cytometry using the fluorescent dye propidium iodide.

-

Fungal Culture and Treatment: Treat fungal cells with different concentrations of this compound as described for the ergosterol assay.

-

Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS containing propidium iodide. Incubate in the dark for a short period.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

-

Quantification: The percentage of PI-positive cells, representing the population with damaged cell membranes, is quantified.

Experimental Workflow for Assessing this compound's Impact

Conclusion

This compound effectively disrupts fungal cell membrane integrity through the targeted inhibition of lanosterol 14α-demethylase. This leads to a cascade of events including the depletion of ergosterol, accumulation of toxic sterol intermediates, increased membrane permeability, and the activation of cellular stress responses such as the Cell Wall Integrity pathway. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the continued development and strategic use of this compound and other azole antifungals in combating fungal infections. Further research to generate comprehensive quantitative data specifically for this compound's effects on ergosterol content and membrane permeability across a broader range of fungal pathogens is warranted.

References

- 1. This compound | SS717 | Antifungal | TargetMol [targetmol.com]

- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antifungal activities of luliconazole, a new topical imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antifungal activity of luliconazole against clinical isolates from patients with dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Role of Neticonazole on the RAS1-Signal Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole is a synthetic imidazole antifungal agent with a well-established mechanism of action targeting ergosterol biosynthesis, a critical component of the fungal cell membrane. The RAS1 signaling pathway, a highly conserved signal transduction cascade in fungi, plays a pivotal role in regulating morphogenesis, stress responses, and virulence. This technical guide provides an in-depth exploration of both this compound's established antifungal activity and the intricate workings of the fungal RAS1 signaling pathway. While direct evidence of this compound's impact on the RAS1 pathway is currently not established in scientific literature, this document will delineate the known functions of each system and propose a comprehensive experimental framework to investigate potential, yet unproven, interactions. This guide is intended to serve as a valuable resource for researchers investigating novel antifungal mechanisms and developing next-generation therapeutic strategies.

Introduction: The Clinical Significance of Fungal Infections and Antifungal Therapy

Fungal infections pose a significant and growing threat to global public health, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates a deeper understanding of the mechanisms of existing drugs and the exploration of novel therapeutic targets. This compound, an imidazole derivative, is a topical antifungal that effectively treats a range of dermatophytic infections[1]. Its primary mode of action is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane[1][2]. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death[1][2].

The RAS1 signaling pathway is a central regulator of fungal development and pathogenicity. In prominent human fungal pathogens such as Candida albicans and Cryptococcus neoformans, the Ras1 protein is a key transducer of environmental signals that govern critical virulence traits, including the switch from yeast to hyphal growth, stress adaptation, and biofilm formation[3][4][5][6]. Given its central role in fungal pathogenesis, the RAS1 pathway represents a compelling, albeit complex, target for novel antifungal drug development.

This whitepaper will first detail the established mechanism of this compound and the current understanding of the fungal RAS1 signaling pathway. Subsequently, it will address the current lack of direct evidence linking this compound to the RAS1 pathway and provide a comprehensive guide to the experimental protocols that could be employed to investigate such a potential connection.

The Established Mechanism of Action of this compound

This compound, like other imidazole and triazole antifungals, functions by disrupting the integrity of the fungal cell membrane. This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway.

-

Target Enzyme: Lanosterol 14α-demethylase (encoded by the ERG11 gene)[7]. This is a cytochrome P450-dependent enzyme[2].

-

Mechanism: this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol[2][8].

-

Consequence: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a toxic accumulation of 14α-methylated sterols[9]. This altered membrane composition results in increased permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and replication[2][10].

The following diagram illustrates the point of intervention of this compound in the ergosterol biosynthesis pathway.

References

- 1. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 2. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 5. agrisera.com [agrisera.com]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. origene.com [origene.com]

- 8. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. arborassays.com [arborassays.com]

Methodological & Application

Application Note: Quantification of Neticonazole in Skin Homogenates by HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Neticonazole in skin homogenate samples. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in dermatokinetic and topical drug delivery studies. The methodology is based on established principles for the analysis of azole antifungals in complex biological matrices.[1][2] The described method is validated for key performance parameters including linearity, precision, accuracy, and recovery, ensuring data integrity for research and development purposes.

Introduction

This compound is an imidazole antifungal agent used for the topical treatment of fungal skin infections. Accurate quantification of its concentration in skin is crucial for evaluating the efficacy of topical formulations and understanding its penetration and distribution within the skin layers. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a simple, accessible, and cost-effective analytical solution for this purpose.[1] This document provides a step-by-step protocol for sample preparation, chromatographic analysis, and method validation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate

-

Phosphoric Acid

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

Equipment

-

HPLC system with UV-Vis detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Tissue homogenizer

-

Centrifuge

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Syringe filters (0.22 µm)

Methodology

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range (e.g., 5, 25, and 75 µg/mL) from a separate stock solution.

Sample Preparation: Skin Homogenate

-

Skin Collection: Excise the skin tissue from the application site.

-

Washing: Gently wash the skin surface with PBS to remove any unabsorbed formulation.

-

Homogenization: Weigh the skin sample and homogenize it in a suitable volume of PBS (e.g., 1:4 w/v) using a tissue homogenizer.

-

Protein Precipitation & Extraction: To 500 µL of the skin homogenate, add 1 mL of acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins and extract the drug.[1]

-

Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

The overall workflow for sample preparation and analysis is illustrated below.

Chromatographic Conditions

The separation is achieved using an isocratic elution on a C18 column.

| Parameter | Condition |